

# Synthesis of N-Oleoyl-L-Serine: A Detailed Protocol for Research Applications

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## Compound of Interest

Compound Name: *N-Oleoyl-L-Serine*

Cat. No.: *B592592*

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This document provides a comprehensive guide to the synthesis of **N-Oleoyl-L-Serine**, a bioactive lipid with significant potential in research and therapeutic development. **N-Oleoyl-L-serine** is an endogenous N-acyl amide naturally found in bone tissue that has been shown to play a crucial role in bone remodeling.[1][2][3] Its ability to stimulate bone formation and inhibit bone resorption makes it a compelling target for the development of novel treatments for osteoporosis and other bone-related disorders.[3][4]

## Chemical Properties and Structure

**N-Oleoyl-L-Serine** is an L-serine derivative formed by the condensation of the carboxyl group of oleic acid with the amino group of L-serine.

Property	Value
Molecular Formula	C21H39NO4
Molecular Weight	369.5 g/mol
CAS Number	107743-37-3
IUPAC Name	(2S)-3-hydroxy-2-[[ <i>(Z)</i> -octadec-9-enoyl]amino]propanoic acid
Synonyms	N-Oleoylserine, Oleoyl-Ser-OH

## Biological Activity and Research Applications

**N-Oleoyl-L-Serine** has demonstrated significant biological activity, primarily related to bone metabolism. Research has shown that it:

- **Stimulates Osteoblast Proliferation:** **N-Oleoyl-L-Serine** promotes the proliferation of osteoblasts, the cells responsible for bone formation.
- **Inhibits Osteoclast Activity:** It mitigates the number of osteoclasts, the cells that resorb bone tissue, by inducing apoptosis.
- **Modulates Signaling Pathways:** **N-Oleoyl-L-Serine** triggers a Gi-protein-coupled receptor and the Erk1/2 signaling pathway in osteoblasts.
- **Potential Therapeutic Agent:** Due to its anabolic and anti-resorptive properties, **N-Oleoyl-L-Serine** is being investigated as a potential therapeutic agent for osteoporosis.

## Experimental Protocols

### Synthesis of N-Oleoyl-L-Serine

This protocol is adapted from a standard method for preparing N-acyl amino acids. A similar synthesis has been described for the D-enantiomer.

Materials:

- L-Serine
- Oleic acid
- Dicyclohexylcarbodiimide (DCC)
- Triethylamine
- Acetonitrile
- Ethyl acetate
- 6N HCl

- Anhydrous sodium sulfate
- Silica gel for column chromatography

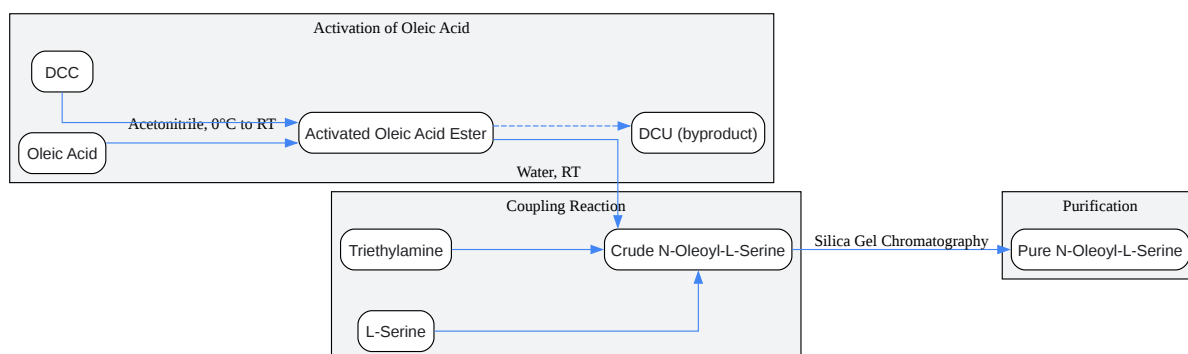
Procedure:

- Activation of Oleic Acid:
  - Dissolve oleic acid (1 equivalent) in acetonitrile.
  - Cool the solution to 0°C.
  - Add dicyclohexylcarbodiimide (DCC) (1 equivalent) portion-wise while stirring.
  - Continue stirring at 0°C for 2 hours, then at room temperature for another 2 hours.
  - Filter the reaction mixture to remove the dicyclohexylurea byproduct.
  - Concentrate the filtrate under reduced pressure to obtain an oily residue.
- Coupling with L-Serine:
  - In a separate flask, dissolve L-serine (1 equivalent) and triethylamine (1 equivalent) in water.
  - Add the oily residue from the previous step (dissolved in acetonitrile) to the L-serine solution with stirring.
  - Stir the mixture for 10 hours at room temperature.
- Work-up and Purification:
  - Concentrate the reaction mixture under reduced pressure.
  - Adjust the pH of the concentrate to 2-3 with 6N HCl.
  - Extract the product with ethyl acetate.

- Wash the ethyl acetate layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent in vacuo.
- Purify the resulting oily residue by silica gel column chromatography to yield **N-Oleoyl-L-Serine**.

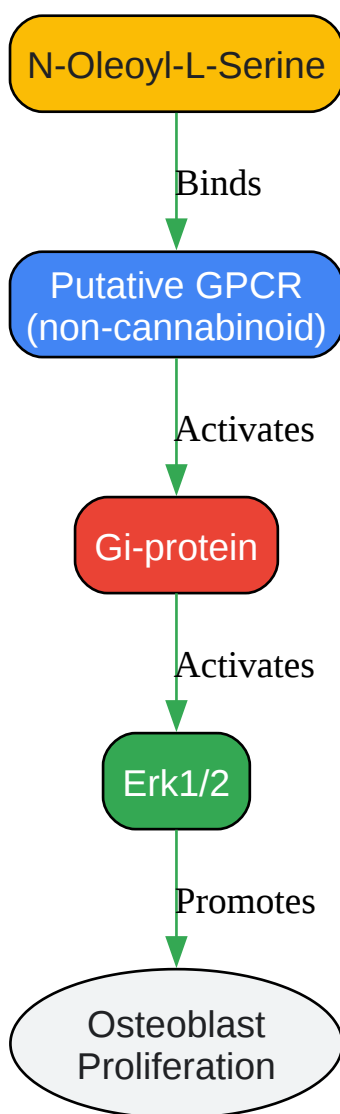
## Visualizing the Workflow and Signaling Pathway

To better understand the synthesis process and the mechanism of action of **N-Oleoyl-L-Serine**, the following diagrams are provided.



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Caption: Workflow for the synthesis of **N-Oleoyl-L-Serine**.



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Caption: Mitogenic signaling of **N-Oleoyl-L-Serine** in osteoblasts.

## Quantitative Data Summary

The following tables summarize key quantitative data from studies on **N-Oleoyl-L-Serine**.

Table 1: In Vitro Effects of **N-Oleoyl-L-Serine** on Bone Cells

Cell Type	Treatment	Concentration	Effect
MC3T3 E1 Osteoblastic Cells	N-Oleoyl-L-Serine	$10^{-11}$ M	Stimulation of DNA synthesis
Wild-type Mouse Calvarial Osteoblasts	N-Oleoyl-L-Serine	$10^{-11}$ M	Increased cell number
Bone Marrow Monocyte-derived Osteoclasts	N-Oleoyl-L-Serine	$10^{-10}$ M	Decreased number of intact osteoclasts
Bone Marrow Monocyte-derived Osteoclasts	N-Oleoyl-L-Serine	$10^{-10}$ M	Increased number of apoptotic osteoclasts

Table 2: In Vivo Effects of **N-Oleoyl-L-Serine** in Mice

Animal Model	Treatment	Dosage	Duration	Key Findings
Intact Mice	N-Oleoyl-L-Serine	5 mg/kg daily (i.p.)	6 weeks	Increased trabecular bone volume density (BV/TV), trabecular number (Tb.N), and connectivity density (Conn.D).
Ovariectomized (OVX) Mice	N-Oleoyl-L-Serine	5 mg/kg daily (i.p.)	6 weeks	Rescued ovariectomy-induced bone loss.

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